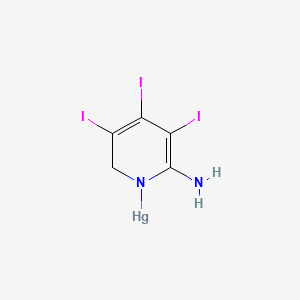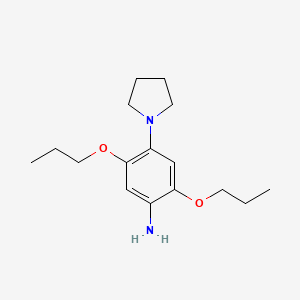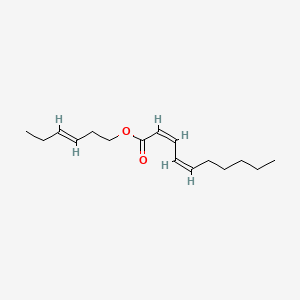![molecular formula C20H12S B12661515 Benzo[b]phenanthro[2,3-d]thiophene CAS No. 248-85-1](/img/structure/B12661515.png)
Benzo[b]phenanthro[2,3-d]thiophene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzo[b]phenanthro[2,3-d]thiophene is an aromatic organic compound with the molecular formula C20H12S. It is a polycyclic aromatic hydrocarbon that contains a thiophene ring fused with a phenanthrene structure.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Benzo[b]phenanthro[2,3-d]thiophene typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-bromobenzene derivatives with alkynes in the presence of a palladium catalyst. This process forms the thiophene ring through a series of cyclization and dehydrogenation steps .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form sulfoxides and sulfones.
Reduction: Reduction of this compound can lead to the formation of dihydro derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids
Reduction: Lithium aluminum hydride
Substitution: Halogens, nitrating agents
Major Products Formed:
Oxidation: Sulfoxides, sulfones
Reduction: Dihydro derivatives
Substitution: Halogenated and nitrated derivatives
Wissenschaftliche Forschungsanwendungen
Benzo[b]phenanthro[2,3-d]thiophene has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of Benzo[b]phenanthro[2,3-d]thiophene and its derivatives often involves interactions with specific molecular targets. For example, its anticancer activity may be attributed to the inhibition of certain enzymes or signaling pathways involved in cell proliferation . The exact molecular targets and pathways can vary depending on the specific derivative and its application.
Vergleich Mit ähnlichen Verbindungen
Benzothiophene: An aromatic compound with a similar thiophene ring structure but fewer fused aromatic rings.
Benzo[b]thieno[2,3-d]thiophene: A compound with a similar core structure but different substitution patterns.
Benzo[b]naphtho[1,2-d]thiophene: Another thiophene-fused aromatic system with unique fluorescence properties.
Uniqueness: Benzo[b]phenanthro[2,3-d]thiophene stands out due to its extended conjugated system, which imparts unique electronic properties. This makes it particularly valuable in the development of organic electronic materials and advanced functional materials .
Eigenschaften
CAS-Nummer |
248-85-1 |
|---|---|
Molekularformel |
C20H12S |
Molekulargewicht |
284.4 g/mol |
IUPAC-Name |
10-thiapentacyclo[11.8.0.03,11.04,9.014,19]henicosa-1,3(11),4,6,8,12,14,16,18,20-decaene |
InChI |
InChI=1S/C20H12S/c1-2-6-15-13(5-1)9-10-14-11-18-16-7-3-4-8-19(16)21-20(18)12-17(14)15/h1-12H |
InChI-Schlüssel |
GDBRLJQTLSLZLH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC3=CC4=C(C=C32)SC5=CC=CC=C54 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


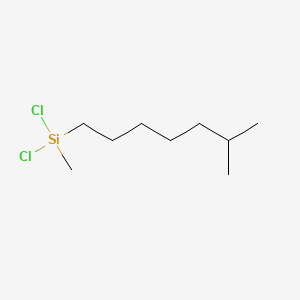

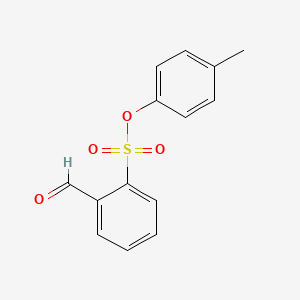



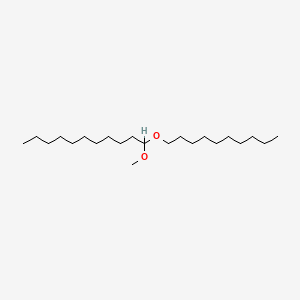
![1-[2-(5-fluoro-1H-indol-3-yl)ethyl]piperidin-2-one](/img/structure/B12661491.png)



